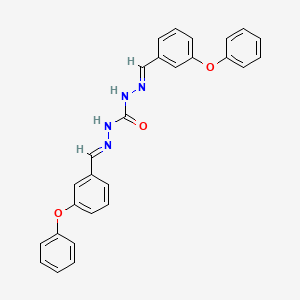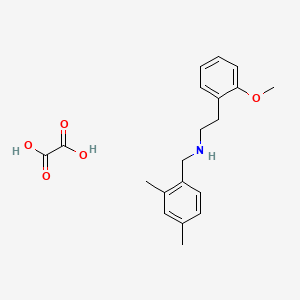![molecular formula C21H21BrN2O4S B3864761 N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B3864761.png)
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine
描述
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine, also known as BAM, is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. BAM is a derivative of methionine and is commonly used as a tool to study protein-protein interactions and enzyme activities. In
作用机制
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine works by attaching to specific amino acid residues on proteins and emitting fluorescence upon excitation with light. The fluorescence emitted by this compound can be used to monitor protein-protein interactions and enzyme activities in real-time. The mechanism of action of this compound is well understood and has been extensively studied.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-invasive probe that can be used in live-cell imaging studies. However, it should be noted that the use of this compound may alter the behavior of proteins or enzymes being studied, and caution should be taken when interpreting the results.
实验室实验的优点和局限性
The use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has several advantages in scientific research. It is a non-invasive and non-toxic probe that can be used in live-cell imaging studies. It has a high sensitivity and specificity for protein-protein interactions and enzyme activities. However, the use of this compound also has some limitations. It requires the use of specialized equipment, such as fluorescence microscopes, and may alter the behavior of proteins or enzymes being studied.
未来方向
There are several future directions for the use of N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine in scientific research. One potential application is the development of new drugs that target specific protein-protein interactions or enzyme activities. This compound can be used to screen for compounds that disrupt or enhance these interactions or activities. Another future direction is the development of new imaging techniques that use this compound to study the behavior of proteins and enzymes in real-time. Finally, the use of this compound in combination with other probes or techniques, such as mass spectrometry or X-ray crystallography, may provide a more comprehensive understanding of protein-protein interactions and enzyme activities.
Conclusion:
In conclusion, this compound is a novel fluorescent probe that has gained attention in recent years due to its potential applications in scientific research. It has been widely used to study protein-protein interactions and enzyme activities and has several advantages over other probes. However, the use of this compound also has some limitations, and caution should be taken when interpreting the results. There are several future directions for the use of this compound in scientific research, and it is likely that its use will continue to expand in the coming years.
科学研究应用
N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]methionine has been widely used as a fluorescent probe to study protein-protein interactions and enzyme activities. It has been used to study the interactions between proteins involved in DNA replication, transcription, and translation. This compound has also been used to study the activity of enzymes such as proteases and kinases. In addition, this compound has been used to study the conformational changes of proteins upon ligand binding.
属性
IUPAC Name |
2-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-29-12-11-17(21(27)28)23-20(26)18(13-14-7-9-16(22)10-8-14)24-19(25)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXDOVGIIXOQKV-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



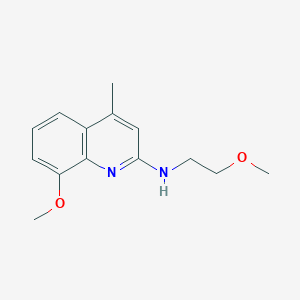

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3864696.png)
![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(3-fluorophenyl)ethanamine](/img/structure/B3864707.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3864730.png)
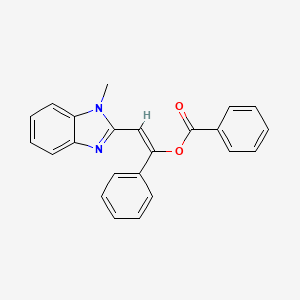
![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)
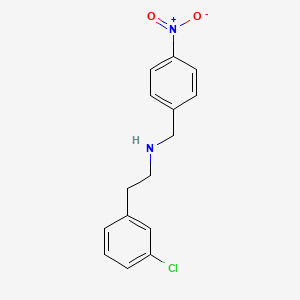
![dimethyl 2-[1-[3-(4-methoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3864750.png)
